methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate
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Overview
Description
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate typically involves the introduction of the trifluoromethyl group into the indole framework. One common method is the trifluoromethylation of indole derivatives using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base and a catalyst. The reaction conditions often include the use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a temperature range of 0-50°C .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide (CF₃I), potassium permanganate (KMnO₄), lithium aluminum hydride (LiAlH₄), and various alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include trifluoromethylated indole derivatives, carboxylic acids, alcohols, and substituted indoles, depending on the specific reaction and conditions employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, enhancing its biological activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated indoles and carboxylates, such as:
- Methyl 5-(trifluoromethyl)-1H-indole-3-carboxylate
- Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
- Methyl 4-(trifluoromethyl)-1H-indole-3-carboxylate
Uniqueness
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate is unique due to the specific position of the trifluoromethyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for the exploration of structure-activity relationships and the development of compounds with tailored properties for specific applications .
Properties
IUPAC Name |
methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)7-5-15-9-6(7)3-2-4-8(9)11(12,13)14/h2-5,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBQKKMHXAYNCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438609 |
Source
|
Record name | Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155134-38-6 |
Source
|
Record name | Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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